- Process for preparation of FGFR inhibitor and application thereof, World Intellectual Property Organization, , ,
Cas no 959162-97-1 (Ethyl 6-chloro-4-(ethylamino)nicotinate)

959162-97-1 structure
Produktname:Ethyl 6-chloro-4-(ethylamino)nicotinate
CAS-Nr.:959162-97-1
MF:C10H13ClN2O2
MW:228.675421476364
CID:3032570
Ethyl 6-chloro-4-(ethylamino)nicotinate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- ethyl 6-chloro-4-(ethylamino)nicotinate
- AMY15522
- 6-Chloro-4-ethylamino-nicotinic acid ethyl ester
- ethyl 6-chloro-4-(ethylamino)pyridine-3-carboxylate
- Ethyl 6-chloro-4-(ethylamino)-3-pyridinecarboxylate (ACI)
- 6-Chloro-4-ethylaminonicotinic acid ethyl ester
- Ethyl 6-chloro-4-(ethylamino)nicotinate
-
- Inchi: 1S/C10H13ClN2O2/c1-3-12-8-5-9(11)13-6-7(8)10(14)15-4-2/h5-6H,3-4H2,1-2H3,(H,12,13)
- InChI-Schlüssel: DPLDFGSSJKFWNU-UHFFFAOYSA-N
- Lächelt: O=C(C1C(NCC)=CC(Cl)=NC=1)OCC
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 5
- Komplexität: 214
- XLogP3: 2.9
- Topologische Polaroberfläche: 51.2
Ethyl 6-chloro-4-(ethylamino)nicotinate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile , Water ; 18 h, 70 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
Referenz
- Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 12 h, 70 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Acetonitrile , Water ; 22 - 24 h, 25 - 35 °C
Referenz
- Process preparation of Ripretinib and solid state forms, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; 8 h, 70 °C
Referenz
- Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular CarcinomaJournal of Medicinal Chemistry, 2022, 65(11), 7595-7618,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; 2 h, 0 °C → rt
Referenz
- Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Acetonitrile , Water ; 0 °C; 0 °C → rt; rt
Referenz
- Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Ethanol , Acetonitrile ; rt; overnight, 70 °C
Referenz
- Process for preparation of Fgfr4 inhibitor and application, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Acetonitrile , Water ; 0 °C; overnight, rt
Referenz
- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; rt → 0 °C; 0 °C; 30 min, 0 °C; 0 °C → rt; 2 h, rt
Referenz
- Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors, World Intellectual Property Organization, , ,
Ethyl 6-chloro-4-(ethylamino)nicotinate Raw materials
Ethyl 6-chloro-4-(ethylamino)nicotinate Preparation Products
Ethyl 6-chloro-4-(ethylamino)nicotinate Verwandte Literatur
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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